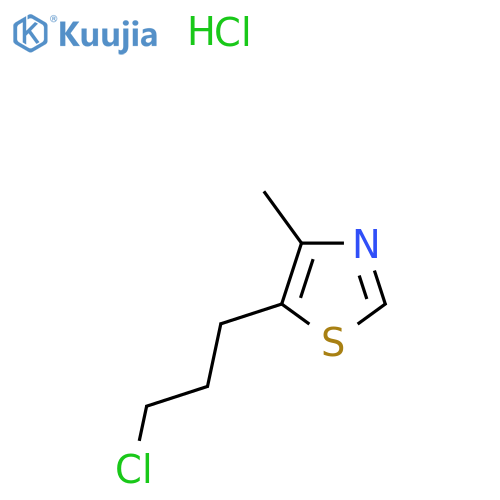Cas no 2172041-87-9 (5-(3-chloropropyl)-4-methyl-1,3-thiazole hydrochloride)

2172041-87-9 structure
商品名:5-(3-chloropropyl)-4-methyl-1,3-thiazole hydrochloride
5-(3-chloropropyl)-4-methyl-1,3-thiazole hydrochloride 化学的及び物理的性質
名前と識別子
-
- 5-(3-chloropropyl)-4-methyl-1,3-thiazole hydrochloride
- 5-(3-Chloropropyl)-4-methyl-1,3-thiazole;hydrochloride
- EN300-1271969
- 2172041-87-9
-
- インチ: 1S/C7H10ClNS.ClH/c1-6-7(3-2-4-8)10-5-9-6;/h5H,2-4H2,1H3;1H
- InChIKey: YYPPUMXNCKHHND-UHFFFAOYSA-N
- ほほえんだ: ClCCCC1=C(C)N=CS1.Cl
計算された属性
- せいみつぶんしりょう: 210.9989259g/mol
- どういたいしつりょう: 210.9989259g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 99.6
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.1Ų
5-(3-chloropropyl)-4-methyl-1,3-thiazole hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1271969-5.0g |
5-(3-chloropropyl)-4-methyl-1,3-thiazole hydrochloride |
2172041-87-9 | 95% | 5g |
$2566.0 | 2023-06-08 | |
| Enamine | EN300-1271969-1000mg |
5-(3-chloropropyl)-4-methyl-1,3-thiazole hydrochloride |
2172041-87-9 | 95.0% | 1000mg |
$884.0 | 2023-10-02 | |
| Enamine | EN300-1271969-1.0g |
5-(3-chloropropyl)-4-methyl-1,3-thiazole hydrochloride |
2172041-87-9 | 95% | 1g |
$884.0 | 2023-06-08 | |
| Enamine | EN300-1271969-0.1g |
5-(3-chloropropyl)-4-methyl-1,3-thiazole hydrochloride |
2172041-87-9 | 95% | 0.1g |
$306.0 | 2023-06-08 | |
| Aaron | AR0291FO-100mg |
5-(3-chloropropyl)-4-methyl-1,3-thiazolehydrochloride |
2172041-87-9 | 95% | 100mg |
$446.00 | 2025-02-17 | |
| Aaron | AR0291FO-50mg |
5-(3-chloropropyl)-4-methyl-1,3-thiazolehydrochloride |
2172041-87-9 | 95% | 50mg |
$307.00 | 2025-02-17 | |
| 1PlusChem | 1P02917C-10g |
5-(3-chloropropyl)-4-methyl-1,3-thiazolehydrochloride |
2172041-87-9 | 95% | 10g |
$4768.00 | 2023-12-19 | |
| Enamine | EN300-1271969-10000mg |
5-(3-chloropropyl)-4-methyl-1,3-thiazole hydrochloride |
2172041-87-9 | 95.0% | 10000mg |
$3807.0 | 2023-10-02 | |
| Enamine | EN300-1271969-0.25g |
5-(3-chloropropyl)-4-methyl-1,3-thiazole hydrochloride |
2172041-87-9 | 95% | 0.25g |
$438.0 | 2023-06-08 | |
| Enamine | EN300-1271969-2.5g |
5-(3-chloropropyl)-4-methyl-1,3-thiazole hydrochloride |
2172041-87-9 | 95% | 2.5g |
$1735.0 | 2023-06-08 |
5-(3-chloropropyl)-4-methyl-1,3-thiazole hydrochloride 関連文献
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
2172041-87-9 (5-(3-chloropropyl)-4-methyl-1,3-thiazole hydrochloride) 関連製品
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
